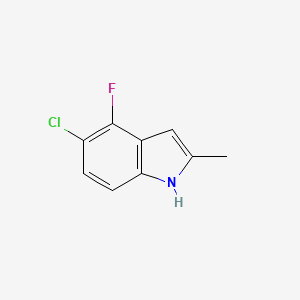
5-(Pyrazin-2-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrazin-2-yl)nicotinaldehyde: is a heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . This compound features a pyrazine ring attached to a nicotinaldehyde moiety, making it a unique structure in the realm of nitrogen-containing heterocycles. These types of compounds are often explored for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrazin-2-yl)nicotinaldehyde typically involves the condensation of pyrazine derivatives with nicotinaldehyde under controlled conditions. One common method includes the reaction of pyrazin-2-amine with nicotinaldehyde in the presence of a suitable catalyst . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Pyrazin-2-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: 5-(Pyrazin-2-yl)nicotinic acid.
Reduction: 5-(Pyrazin-2-yl)nicotinyl alcohol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Pyrazin-2-yl)nicotinaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-(Pyrazin-2-yl)nicotinaldehyde involves its interaction with various molecular targets. The pyrazine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
Pyrazine derivatives: These include compounds like pyrazinamide, which is used as an anti-tuberculosis agent.
Nicotinaldehyde derivatives: These include compounds like 3-pyridinecarboxaldehyde, which is used in organic synthesis.
Uniqueness: 5-(Pyrazin-2-yl)nicotinaldehyde stands out due to its combined pyrazine and nicotinaldehyde structure, offering a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler pyrazine or nicotinaldehyde derivatives .
Propiedades
Número CAS |
1346687-27-1 |
|---|---|
Fórmula molecular |
C10H7N3O |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
5-pyrazin-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-8-3-9(5-12-4-8)10-6-11-1-2-13-10/h1-7H |
Clave InChI |
HCFAIMDBPVINQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


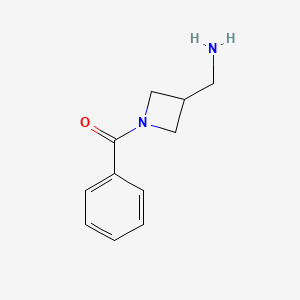
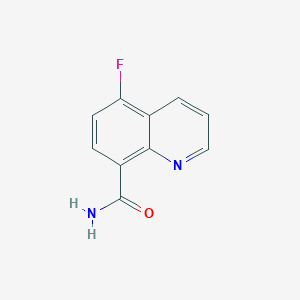
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
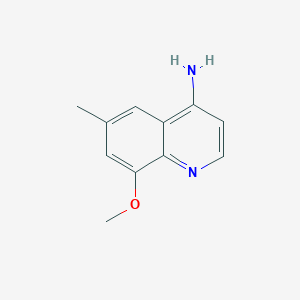

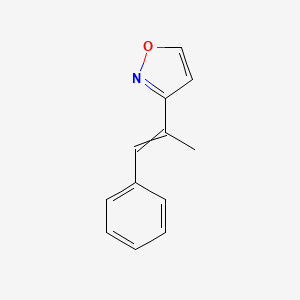



![[1,3]Dioxolo[4,5-g]quinazolin-8-amine](/img/structure/B11908334.png)

![1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
